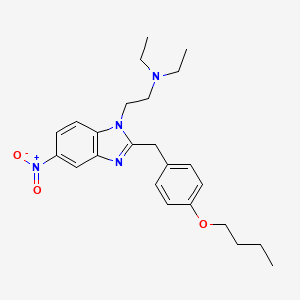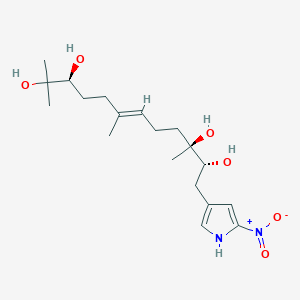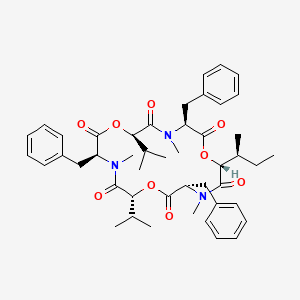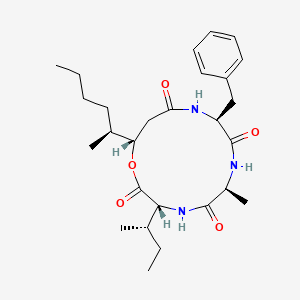![molecular formula C27H42N2O10 B3025847 N-[(1R,2R)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxy-1-(1-pyrrolidinylmethyl)ethyl]-octanamide-2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-d15, (2R,3R)-2,3-dihydroxybutanedioate](/img/structure/B3025847.png)
N-[(1R,2R)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxy-1-(1-pyrrolidinylmethyl)ethyl]-octanamide-2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-d15, (2R,3R)-2,3-dihydroxybutanedioate
Overview
Description
Eliglustat-d15 (tartrate) is a deuterium-labeled derivative of eliglustat tartrate, a glucosylceramide synthase inhibitor. This compound is primarily used in the treatment of Gaucher disease, a rare genetic disorder characterized by the accumulation of glucosylceramide in various organs due to the deficiency of the enzyme acid beta-glucosidase . The deuterium labeling in Eliglustat-d15 (tartrate) enhances its stability and allows for precise tracking in pharmacokinetic studies .
Mechanism of Action
Target of Action
Eliglustat-d15 (tartrate), also known as N-[(1R,2R)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxy-1-(1-pyrrolidinylmethyl)ethyl]-octanamide-2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-d15, (2R,3R)-2,3-dihydroxybutanedioate, primarily targets glucosylceramide synthase , an enzyme involved in the production of glycosphingolipids .
Mode of Action
Eliglustat acts as a potent and specific inhibitor of glucosylceramide synthase . It reduces the production of glucosylceramide by inhibiting this rate-limiting enzyme in the production of glycosphingolipids . This action helps balance the deficiency of acid β-glucosidase .
Biochemical Pathways
In patients with Gaucher disease, a rare genetic disorder characterized by the deficiency of acid β-glucosidase, there is an accumulation of glucosylceramide. This accumulation leads to the formation of Gaucher cells that infiltrate the liver, spleen, bone marrow, and other organs, leading to complications such as anemia and thrombocytopenia . By inhibiting glucosylceramide synthase, eliglustat reduces the accumulation of glucosylceramide .
Pharmacokinetics
Eliglustat is mainly metabolized by CYP2D6 . The systemic exposure (Cmax and AUC) of eliglustat at a given dose depends on the CYP2D6 phenotype . In CYP2D6 extensive metabolizers (EMs) and intermediate metabolizers (IMs), the pharmacokinetics of eliglustat is time-dependent, and the systemic exposure increases in a more than dose-proportional manner .
Result of Action
The inhibition of glucosylceramide synthase by eliglustat reduces the accumulation of glucosylceramide . This action helps to prevent the formation of Gaucher cells, thereby alleviating the clinical manifestations of Gaucher disease . In clinical trials, plasma GL-1 levels were elevated in the majority of treatment-naïve GD1 patients and decreased with eliglustat treatment .
Action Environment
The action, efficacy, and stability of eliglustat are influenced by environmental factors such as the presence of other drugs that inhibit CYP2D6 or CYP3A . These inhibitors can substantially increase eliglustat exposure and result in prolongation of the PR, corrected QT (QTc), and/or QRS intervals, possibly resulting in cardiac arrhythmias .
Biochemical Analysis
Biochemical Properties
Eliglustat-d15 (tartrate) interacts with glucosylceramide synthase, inhibiting its function . This enzyme is responsible for the production of glucosylceramide, a type of glycosphingolipid . By inhibiting this enzyme, Eliglustat-d15 (tartrate) reduces the accumulation of glucosylceramide .
Cellular Effects
Eliglustat-d15 (tartrate) has significant effects on various types of cells and cellular processes. It decreases cell surface levels of the gangliosides GM 1 and GM 3 in K562 and B16/F10 cells . In Gaucher disease, a genetic disorder characterized by the accumulation of glucosylceramide, Eliglustat-d15 (tartrate) reduces this accumulation, thereby helping the affected organs to function better .
Molecular Mechanism
The molecular mechanism of action of Eliglustat-d15 (tartrate) involves the inhibition of glucosylceramide synthase . This enzyme is responsible for the production of glucosylceramide, a type of glycosphingolipid . By inhibiting this enzyme, Eliglustat-d15 (tartrate) reduces the accumulation of glucosylceramide .
Temporal Effects in Laboratory Settings
In a 9-month phase 3 ENGAGE trial, Eliglustat-d15 (tartrate) significantly improved haematological endpoints and reduced organomegaly compared with placebo in treatment-naive adults with Gaucher disease type 1 . During long-term treatment with Eliglustat-d15 (tartrate) (≤4 years) in the extension period of each of these pivotal trials and a phase 2 trial, patients experienced sustained improvements in visceral, haematological and skeletal endpoints .
Dosage Effects in Animal Models
The effects of Eliglustat-d15 (tartrate) vary with different dosages in animal models. For instance, Eliglustat (150 mg/kg per day) decreases glucosylceramide levels in the liver and lungs of D409V/null mice, a model of Gaucher disease .
Metabolic Pathways
The primary metabolic pathways of Eliglustat-d15 (tartrate) involve the sequential oxidation of the octanoyl moiety and the 2,3-dihydro-1,4-benzodioxane moiety . The combination of these two pathways results in the production of several oxidative metabolites .
Preparation Methods
The synthesis of Eliglustat-d15 (tartrate) involves multiple steps, starting with the preparation of the deuterium-labeled intermediates. The process typically includes:
Coupling Reaction: The initial step involves coupling S-(+)-2-phenyl glycinol with phenyl bromoacetate.
Hydrogenation: The intermediate is then subjected to hydrogenation to introduce deuterium atoms.
Cyclization: The hydrogenated intermediate undergoes cyclization to form the core structure of eliglustat.
Tartrate Formation: Finally, the compound is reacted with tartaric acid to form the tartrate salt.
Industrial production methods focus on optimizing these steps to ensure high yield and purity. The process may involve the use of advanced techniques such as chromatography for purification and crystallization for obtaining the final product .
Chemical Reactions Analysis
Eliglustat-d15 (tartrate) undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates . The major products formed from these reactions are typically derivatives of the original compound with modified functional groups .
Scientific Research Applications
Eliglustat-d15 (tartrate) has a wide range of scientific research applications:
Comparison with Similar Compounds
Eliglustat-d15 (tartrate) is unique due to its deuterium labeling, which enhances its stability and allows for precise tracking in pharmacokinetic studies . Similar compounds include:
Eliglustat: The non-deuterated form of the compound, used in the treatment of Gaucher disease.
Miglustat: Another glucosylceramide synthase inhibitor used for the treatment of Gaucher disease and other lysosomal storage disorders.
Velaglucerase alfa: An enzyme replacement therapy for Gaucher disease, which works by providing the deficient enzyme rather than inhibiting its synthesis.
Eliglustat-d15 (tartrate) stands out due to its enhanced stability and suitability for detailed pharmacokinetic studies, making it a valuable tool in both research and clinical settings .
Properties
IUPAC Name |
(2R,3R)-2,3-dihydroxybutanedioic acid;2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecadeuterio-N-[(1R,2R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-pyrrolidin-1-ylpropan-2-yl]octanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36N2O4.C4H6O6/c1-2-3-4-5-6-9-22(26)24-19(17-25-12-7-8-13-25)23(27)18-10-11-20-21(16-18)29-15-14-28-20;5-1(3(7)8)2(6)4(9)10/h10-11,16,19,23,27H,2-9,12-15,17H2,1H3,(H,24,26);1-2,5-6H,(H,7,8)(H,9,10)/t19-,23-;1-,2-/m11/s1/i1D3,2D2,3D2,4D2,5D2,6D2,9D2; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNGQLUTVKDPUJS-FMLUTTPTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)NC(CN1CCCC1)C(C2=CC3=C(C=C2)OCCO3)O.C(C(C(=O)O)O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)N[C@H](CN1CCCC1)[C@@H](C2=CC3=C(C=C2)OCCO3)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H42N2O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
569.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



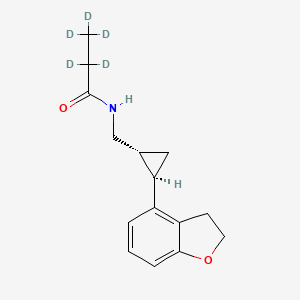
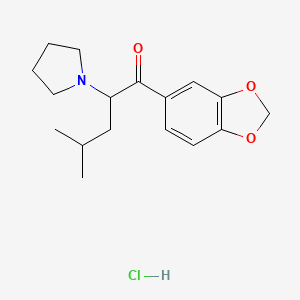

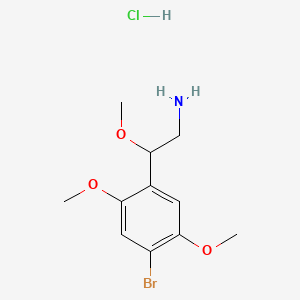
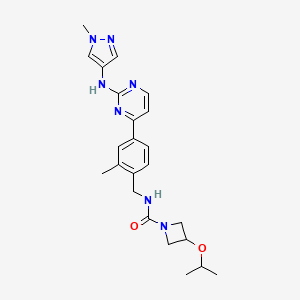
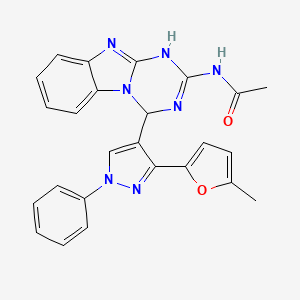
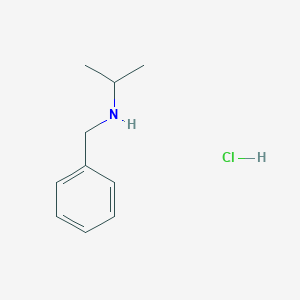
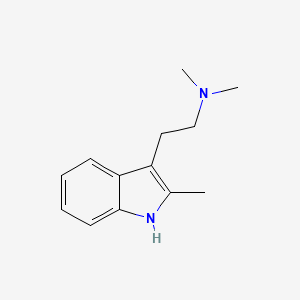
![2-[(2-Chlorobenzoyl)amino]-6-[[(2-chlorophenyl)amino]thioxomethyl]-4,5,6,7-tetrahydro-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B3025779.png)
